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Compound of Interest

Ethyl 2,3-dibromo-3-
Compound Name:

phenylpropanoate
CAS No.: 5464-70-0
Cat. No.: B1222602

Get Quote

& J

As an Al research assistant, | have compiled the following in-depth technical guide on the
spectroscopic data for CAS number 5464-70-0 and the associated compound mentioned in
your query, 5-(trifluoromethyl)-1H-tetrazole.

Clarification of Chemical Identity

It is important to note a discrepancy in the initial query. The provided CAS number, 5464-70-0,
corresponds to Ethyl 2,3-dibromo-3-phenylpropionate. However, the query also requested
information on 5-(trifluoromethyl)-1H-tetrazole, which is a different chemical entity with its own
unique CAS number (1817-79-4).

This guide will therefore provide a comprehensive overview of the spectroscopic data for both
compounds to ensure all aspects of your request are addressed.

Part 1: Ethyl 2,3-dibromo-3-phenylpropionate (CAS
5464-70-0)
Chemical Information

» IUPAC Name: Ethyl 2,3-dibromo-3-phenylpropanoate[1]
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e Molecular Formula: C11H12Br202[1]
e Molecular Weight: 336.02 g/mol [1]

e Structure:

Spectroscopic Data
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Chemical Shift (5, Lo Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

Aromatic protons
7.38 m

(CeH5s)

CH-Br (adjacent to
5.33 d

phenyl)

CH-Br (adjacent to
4.83 d

carbonyl)
4.35 q - O-CH2-CHs
1.37 t - O-CH2-CHs

Table 2: 13C NMR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate
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Chemical Shift (6, ppm) Assighment

167.66 C=0 (ester)

137.66 Quaternary aromatic carbon
129.28 Aromatic CH

128.83 Aromatic CH

128.05 Aromatic CH

62.55 O-CH:2

50.73 CH-Br

47.06 CH-Br

13.87 CHs

1.2.2 Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Wavenumber (cm~?) Intensity Assignment

~1740 Strong C=0 stretch (ester)

~1200 Strong C-O stretch (ester)
~3000-2850 Medium C-H stretch (aliphatic)
~3100-3000 Medium C-H stretch (aromatic)
~1600, 1450 Medium-Weak C=C stretch (aromatic ring)
~700-500 Strong C-Br stretch

1.2.3 Mass Spectrometry (MS)

The electron ionization mass spectrum of Ethyl 2,3-dibromo-3-phenylpropionate is expected to

show the molecular ion peak [M]*. Common fragmentation patterns would involve the loss of
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the ethoxy group (-OCH2CHs), the ethyl group (-CH2CHs), bromine atoms (-Br), and cleavage
of the carbon-carbon bond between the two bromine-bearing carbons.

Experimental Protocols
1.3.1 NMR Spectroscopy

A sample of Ethyl 2,3-dibromo-3-phenylpropionate (5-10 mg) is dissolved in approximately 0.5-
0.7 mL of deuterated chloroform (CDCIs). The solution is then transferred to an NMR tube. H
and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz or
higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

1.3.2 IR Spectroscopy

The IR spectrum can be obtained using the KBr disc or nujol mull method. For the KBr disc
method, a small amount of the solid sample is ground with dry potassium bromide (KBr) and
pressed into a thin, transparent disc. For the nujol mull method, the sample is ground with a
few drops of nujol (mineral oil) to form a paste, which is then placed between two salt plates
(e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

1.3.3 Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (El) mass spectrometer. The
sample is introduced into the ion source, where it is bombarded with a high-energy electron
beam, causing ionization and fragmentation. The resulting ions are then separated based on
their mass-to-charge ratio (m/z) and detected.

Visualizations
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Spectroscopic Analysis

[ ] Data Interpretation
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Spectroscopic analysis workflow for Ethyl 2,3-dibromo-3-phenylpropionate.

Part 2: 5-(trifluoromethyl)-1H-tetrazole
Chemical Information

o |[UPAC Name: 5-(Trifluoromethyl)-1H-tetrazole
e Molecular Formula: C2HF3Na4[2]
e Molecular Weight: 138.05 g/mol [2]

e Structure:

Spectroscopic Data
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: 1H NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives
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Chemical Shift (5,

Compound Solvent Multiplicity
ppm)

5-

(trifluoromethyl)tetrazo  CDsOD 6.14 S

[-based energetic salts

Table 5: 13C NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

Chemical Shift (5,

Compound Solvent Assignment
ppm)
5-
(trifluoromethyl)tetrazo  CDsOD 151.8 Tetrazole ring carbon

I-based energetic salts

5-
, 122.7 (9, J = 267.8
(trifluoromethyl)tetrazo  CDsOD Ho) CFs
z
[-based energetic salts

Table 6: 1°F NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

Chemical Shift (6,
Compound Solvent Reference

ppm)

5-trifluoromethyl-1,2-
dimethyl-1H- DMSO-de -61.7 CCIsF

pyrazolium chlorides

2.2.2 Infrared (IR) Spectroscopy

Table 7: IR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole and its salts
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Compound Wavenumber (cm—?) Assignment

5-(trifluoromethyl)tetrazol-

3348, 3153 N-H stretch
based salt
5-(trifluoromethyl)tetrazol-

1694 C=N stretch
based salt
5-(trifluoromethyl)tetrazol-

1285, 1173, 1144 C-F stretch

based salt

2.2.3 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of 5-(trifluoromethyl)-1H-tetrazole would provide
the exact mass of the molecular ion, confirming its elemental composition. Fragmentation in
mass spectrometry would likely involve the loss of N2 and the trifluoromethyl group.

Experimental Protocols
2.3.1 Synthesis of 5-(trifluoromethyl)-1H-tetrazole Sodium Salt

Trifluoroacetamide is dehydrated with phosphorus pentoxide to produce trifluoroacetonitrile
gas. This gas is then reacted with sodium azide to yield the sodium salt of 5-
(trifluoromethyl)-1H-tetrazole with high yield.[3]

2.3.2 NMR Spectroscopy

A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-ds, CD30OD). *H, 13C, and
19F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts for 1H
and 13C are referenced to an internal standard (TMS), while *°F NMR spectra are typically
referenced to an external standard like CFCls.

2.3.3 IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The
sample, typically a solid, is prepared as a KBr pellet or a nujol mull.

2.3.4 Mass Spectrometry
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High-resolution mass spectra can be obtained using techniques such as Electrospray
lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) coupled with a time-of-
flight (TOF) or Orbitrap mass analyzer.

Visualizations
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Synthesis of 5-(trifluoromethyl)-1H-tetrazole sodium salt.

Spectroscopic Analysis
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Spectroscopic analysis workflow for 5-(trifluoromethyl)-1H-tetrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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